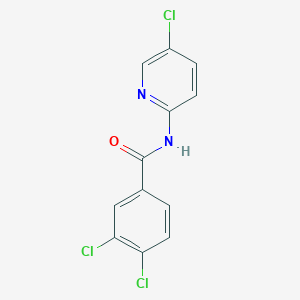![molecular formula C15H14BrN5O2S B10975422 4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10975422.png)
4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the bromine and methyl groups. Key steps include:
Formation of the Cyclopenta[4,5]thieno[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is typically formed through a condensation reaction involving hydrazine derivatives.
Bromination and Methylation: Bromine and methyl groups are introduced using brominating agents (e.g., N-bromosuccinimide) and methylating agents (e.g., methyl iodide) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of specific functional groups.
Condensation Reactions: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, 4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide
- 4-Chloro-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide
- 4-Fluoro-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H14BrN5O2S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14BrN5O2S/c1-7-18-14-11(8-4-3-5-10(8)24-14)15(23)21(7)19-13(22)12-9(16)6-17-20(12)2/h6H,3-5H2,1-2H3,(H,19,22) |
InChI Key |
GZYHFPXQBQDTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1NC(=O)C4=C(C=NN4C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Azepan-1-ylacetyl)amino]benzamide](/img/structure/B10975342.png)
![3-[(4-Methylpiperidin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975348.png)
![2-(1,3-benzodioxol-5-yl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide](/img/structure/B10975355.png)
![2-[1-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethyl]-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10975366.png)
![4-fluoro-N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B10975371.png)
![Bicyclo[2.2.1]heptane-2-carboxamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-](/img/structure/B10975388.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10975393.png)
![2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975396.png)
![4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975397.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10975418.png)
![6-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10975425.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)acetamide](/img/structure/B10975429.png)
![3-imino-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10975437.png)

